molecular formula C20H12ClIN2O2 B11549273 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol

Cat. No.: B11549273
M. Wt: 474.7 g/mol
InChI Key: WZRROYRIPUALFG-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol typically involves a multi-step process. One common method includes the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-iodophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C20H12ClIN2O2

Molecular Weight

474.7 g/mol

IUPAC Name

2-[[2-(3-chlorophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-iodophenol

InChI

InChI=1S/C20H12ClIN2O2/c21-14-5-1-3-12(9-14)20-24-17-8-7-15(10-18(17)26-20)23-11-13-4-2-6-16(22)19(13)25/h1-11,25H

InChI Key

WZRROYRIPUALFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC=C4)I)O

Origin of Product

United States

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